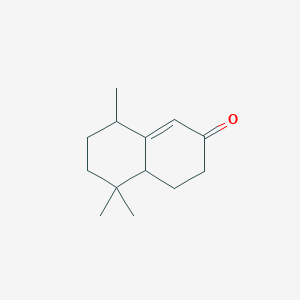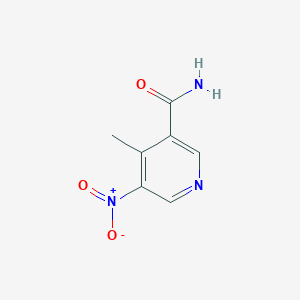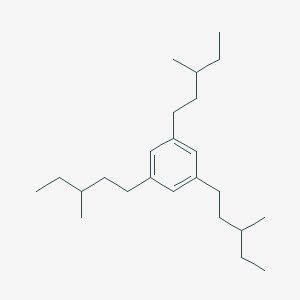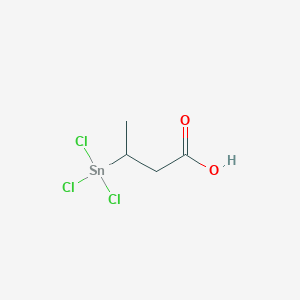
5,5,8-Trimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,8-Trimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by their fused ring structures, which often impart unique chemical and physical properties. This particular compound is notable for its specific arrangement of methyl groups and hydrogenated naphthalene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8-Trimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves the hydrogenation of a naphthalene derivative. Common starting materials include 5,5,8-Trimethylnaphthalene, which undergoes catalytic hydrogenation under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for factors such as temperature, pressure, and catalyst concentration to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Further hydrogenation can reduce the compound to more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with metal catalysts such as Pd/C.
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 5,5,8-Trimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2-one.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5,5,8-Trimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetralin: A hydrogenated derivative of naphthalene.
Decalin: Another hydrogenated naphthalene derivative with different substitution patterns.
Uniqueness
5,5,8-Trimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its specific methyl group arrangement and hydrogenation level, which impart distinct chemical and physical properties compared to other naphthalene derivatives.
Propriétés
Numéro CAS |
61187-82-4 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
5,5,8-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C13H20O/c1-9-6-7-13(2,3)12-5-4-10(14)8-11(9)12/h8-9,12H,4-7H2,1-3H3 |
Clé InChI |
KGACKAKQKXHDCY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C2C1=CC(=O)CC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)





![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)

![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)
